3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C22H19FN2O6 and its molecular weight is 426.4 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 1-(4-fluorobenzyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is 426.12271449 g/mol and the complexity rating of the compound is 720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Studies
Iron(III) Complexes as Models for Catechol Dioxygenases : Research on iron(III) complexes of monophenolate ligands, including structures similar to "dimethyl 1-(4-fluorobenzyl)-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate," showcases their potential as structural and functional models for catechol dioxygenase enzymes. These complexes are studied for their ability to mimic enzyme activities related to the oxidative cleavage of catechols, an essential biochemical process (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Fluorescence in Aryldihydropyridines : The study of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, which share structural motifs with the compound of interest, reveals their weak fluorescence in fluid solutions. However, these compounds exhibit efficient fluorescence under specific conditions, providing insights into their potential use in photoactivated dyads for investigating protein-protein interactions and other biological phenomena (Jiménez, Fagnoni, Mella, & Albini, 2009).
Biological Activity Analysis
Cationic to Zwitterionic Polymer Switching : A novel cationic polymer, featuring a photolabile o-nitrobenzyl carboxymethyl pendant moiety, can be transformed into a zwitterionic form upon irradiation. This transformation allows for DNA condensation and release, as well as switching of antibacterial activity, demonstrating the compound's versatility in biological applications (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Material Science and Chemistry
Protecting Groups in Synthetic Chemistry : The introduction of new protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols showcases innovative approaches in synthetic chemistry. These groups are introduced via benzyl bromide and can be cleaved under specific conditions, offering new strategies for the synthesis of complex molecules (Crich, Li, & Shirai, 2009).
Properties
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O6/c1-30-21(26)18-12-24(11-14-6-8-16(23)9-7-14)13-19(22(27)31-2)20(18)15-4-3-5-17(10-15)25(28)29/h3-10,12-13,20H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZRVWPOFOWIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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